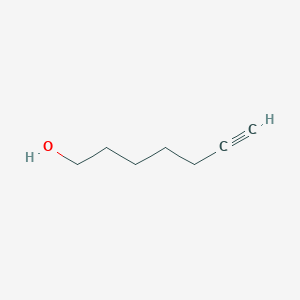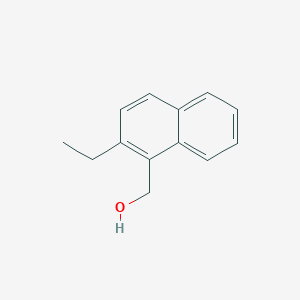
(2-Ethylnaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylnaphthalen-1-yl)methanol, commonly known as ENM, is a chemical compound that has been the subject of scientific research due to its potential uses in various fields. ENM is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of ENM is not fully understood. However, studies have shown that ENM inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. ENM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
ENM has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. ENM has also been shown to have low toxicity in animal studies. However, more research is needed to determine the long-term effects of ENM on human health.
Avantages Et Limitations Des Expériences En Laboratoire
ENM has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, ENM is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on ENM. One area of research is the development of ENM-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of ENM in material science for the synthesis of chiral compounds. Finally, more research is needed to determine the long-term effects of ENM on human health.
Méthodes De Synthèse
ENM can be synthesized through a multi-step process starting with naphthalene and ethyl bromide. The first step involves the reaction of naphthalene with ethyl magnesium bromide to form 2-ethyl-1-naphthol. The second step involves the reaction of 2-ethyl-1-naphthol with methyl iodide to form 2-ethyl-1-naphthyl methyl ether. The final step involves the reduction of 2-ethyl-1-naphthyl methyl ether with lithium aluminum hydride to form (2-Ethylnaphthalen-1-yl)methanol.
Applications De Recherche Scientifique
ENM has been studied for its potential use in various fields such as medicine, material science, and environmental science. In medicine, ENM has been shown to have anti-inflammatory and anti-tumor properties. In material science, ENM has been used as a chiral auxiliary in the synthesis of chiral compounds. In environmental science, ENM has been studied for its potential use in removing heavy metals from contaminated water.
Propriétés
Numéro CAS |
159306-09-9 |
|---|---|
Nom du produit |
(2-Ethylnaphthalen-1-yl)methanol |
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(2-ethylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3 |
Clé InChI |
HABUWZRIKXADJF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
SMILES canonique |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Synonymes |
1-Naphthalenemethanol,2-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



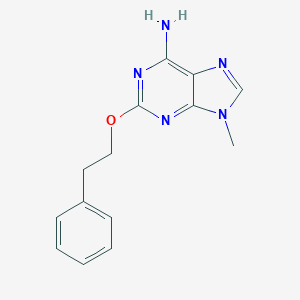
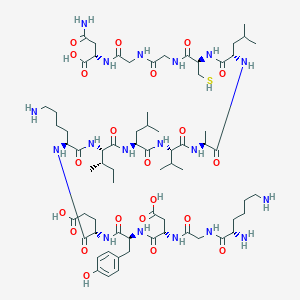
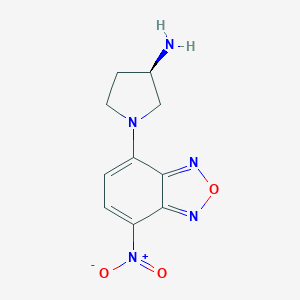
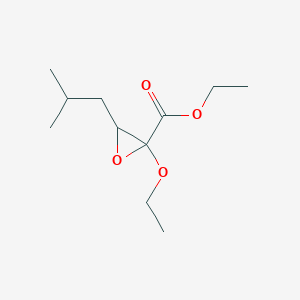
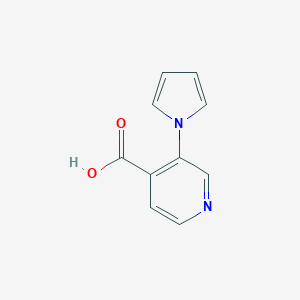
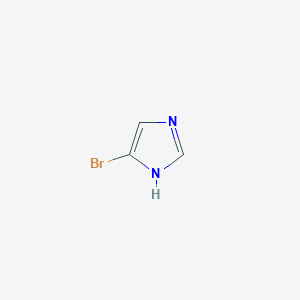

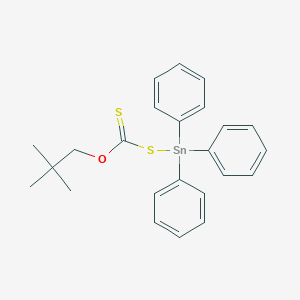
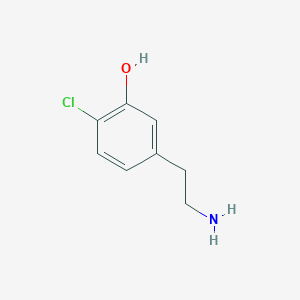
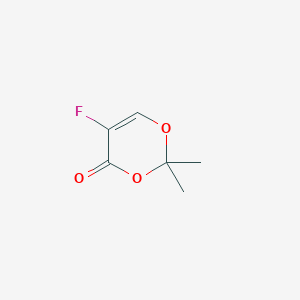
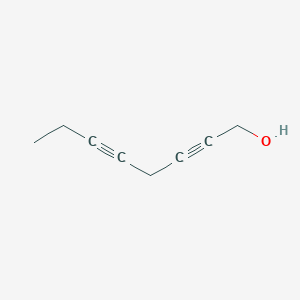
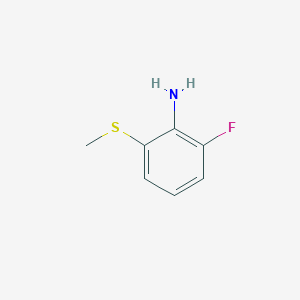
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
